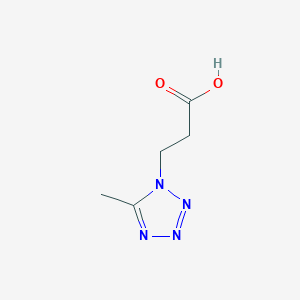
1-(5-甲基-1H-四唑-1-基)丙酸
描述
“3-(5-methyl-1H-tetrazol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 876716-20-0 . It has a molecular weight of 156.14 . The IUPAC name for this compound is 3-(5-methyl-1H-tetraazol-1-yl)propanoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(5-methyl-1H-tetrazol-1-yl)propanoic acid” is 1S/C5H8N4O2/c1-4-6-7-8-9(4)3-2-5(10)11/h2-3H2,1H3,(H,10,11) . This indicates that the compound has a tetrazole ring (a five-membered ring with four nitrogen atoms and one carbon atom) attached to a propanoic acid group.Physical and Chemical Properties Analysis
“3-(5-methyl-1H-tetrazol-1-yl)propanoic acid” is a solid at room temperature . It has a molecular weight of 156.14 .科学研究应用
抗氧化潜力
该化合物因其抗氧化潜力而受到研究 . 抗氧化剂是能够预防或延缓自由基对细胞造成的损伤的物质,自由基是不稳定的分子,机体在应对环境和其他压力时会产生这些分子。
降压试验
该化合物已被用于降压试验 . 降压药用于治疗高血压(高血压),它们通过减少血液中的液体量或放松血管来帮助降低血压。
脲酶抑制
该化合物已被用于脲酶抑制试验 . 脲酶是一种催化尿素水解成二氧化碳和氨的酶。抑制这种酶对于治疗某些疾病(例如泌尿道感染和痛风)可能是有益的。
抗菌活性
该化合物对多种细菌菌株(例如枯草芽孢杆菌、乳酸链球菌、大肠杆菌和假单胞菌属)显示出抗菌活性 . 抗菌剂是指抑制细菌生长的物质。
抗真菌活性
该化合物已证明对真菌(如黑曲霉和白色念珠菌)具有抗真菌活性 . 抗真菌剂是指用于治疗和预防真菌病的药物杀真菌剂,真菌病可能导致人类患上严重的疾病。
对抗结核分枝杆菌的抗菌活性
该化合物已被用于合成具有对抗结核分枝杆菌H37Rv菌株抗菌活性的化合物 . 结核分枝杆菌是导致结核病的细菌。
抗病毒活性
该化合物已被用于合成具有对抗甲型流感病毒和单纯疱疹病毒1型(HSV-1)复制的抗病毒活性的化合物 . 抗病毒药物是指专门用于治疗病毒感染的一类药物。
抗癌活性
该化合物已被用于合成具有对抗各种癌细胞系的抗癌活性的化合物 . 抗癌剂是指对恶性肿瘤(或癌症)治疗有效的药物。
作用机制
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its tetrazole group, it may act as a bioisostere for carboxylic acid groups, potentially interacting with biological targets in a similar manner .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
生化分析
Biochemical Properties
The tetrazole ring in 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid is considered a biomimic of the carboxylic acid functional group . This allows it to participate in biochemical reactions similarly to carboxylic acids. Specific enzymes, proteins, and other biomolecules that 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid interacts with are not currently known based on the available literature.
Molecular Mechanism
It is known that tetrazoles can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen , but specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid are not currently documented.
Metabolic Pathways
Tetrazoles, including 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid, are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may not be involved in typical metabolic pathways. The specific metabolic pathways that 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid is involved in, including any enzymes or cofactors it interacts with, are not currently known.
属性
IUPAC Name |
3-(5-methyltetrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-4-6-7-8-9(4)3-2-5(10)11/h2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHMAWHZWZJDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390214 | |
| Record name | 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-20-0 | |
| Record name | 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



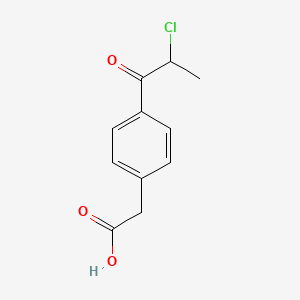
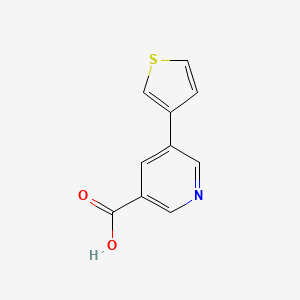

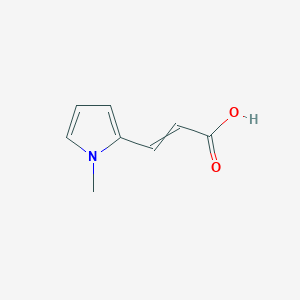

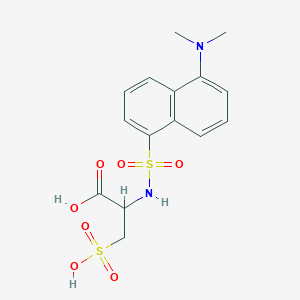
![2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol](/img/structure/B1608672.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1608674.png)

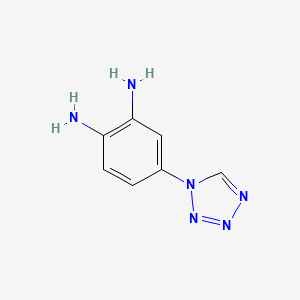
![4-[4-(2-Carboxybenzoyl)phenyl]butyric acid](/img/structure/B1608680.png)


